Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate is a chemical compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl ester group, an amino group, and a fluorine atom on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, it can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in various substituted biphenyl compounds.
Scientific Research Applications
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-Amino[1,1’-biphenyl]-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
Methyl 4’-Amino-3’-chloro[1,1’-biphenyl]-4-carboxylate:
Uniqueness
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and pharmaceutical applications .
Biological Activity
Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, cytotoxicity profiles, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a biphenyl structure with an amino group, a carboxylate group, and a fluorine atom. Its molecular formula is C14H12FNO2 with a molecular weight of approximately 245.25 g/mol. The presence of the fluorine atom is known to enhance the compound's lipophilicity and biological activity, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : this compound has been implicated in inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can exhibit selective cytotoxicity against several cancer cell lines while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor in specific biochemical pathways. Its amino and carboxylate groups allow for interactions with enzymes and receptors, potentially modulating their activity.
Cytotoxicity Studies
A detailed assessment of the cytotoxic effects of this compound was conducted using various cancer cell lines. The results are summarized in the following table:
Cell Line | CC₅₀ (µM) | Selectivity Index |
---|---|---|
COLO201 (Human Colorectal) | < 5 | High |
4T1 (Murine Mammary Carcinoma) | < 10 | Moderate |
A549 (Human Lung Carcinoma) | > 10 | Low |
MDA-MB-231 (Breast Cancer) | > 10 | Low |
The CC₅₀ values indicate the concentration required to inhibit cell viability by 50%, demonstrating that the compound exhibits potent activity against COLO201 cells while being less effective against A549 and MDA-MB-231 cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Protein Interaction : The compound may interact with proteins through non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic nature. This interaction can disrupt protein-protein interactions critical for cancer cell survival.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest in various phases depending on the concentration used. For instance, at concentrations near CC₅₀, significant arrest was observed in the G2/M phase in COLO201 cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on COLO201 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation.
- In Vivo Studies : Preliminary in vivo studies using murine models indicated that administration of this compound led to reduced tumor growth rates compared to control groups.
Properties
Molecular Formula |
C14H12FNO2 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 4-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8H,16H2,1H3 |
InChI Key |
CGZFCFTWNWBCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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